1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride is a chemical compound categorized under the class of piperidine derivatives. This compound is primarily recognized as a synthetic analogue of fentanyl and related substances, which are known for their potent analgesic properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride, and its molecular formula is C14H22N2·2ClH, with a molecular weight of approximately 293.27 g/mol .
This compound is classified as a controlled substance in various jurisdictions due to its structural similarity to fentanyl and its potential for abuse. It falls under the category of analgesics and is often associated with research in pain management and opioid-related studies. The compound is also referenced in scientific literature as an impurity related to fentanyl, indicating its relevance in pharmacological research and analytical chemistry .
The synthesis of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate alkylating agents. A common approach includes:
The synthesis may involve multiple steps, including purification processes such as recrystallization or chromatography to achieve the desired purity level (typically above 95%) . Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride features a piperidine ring with a methyl group at the nitrogen atom and a phenylethyl substituent at the 4-position. The structural representation can be summarized as follows:
The InChI key for this compound is ULRFWODSBISGBB-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
The chemical reactivity of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride can include:
Reactions involving this compound are often studied in relation to its analogues to understand their pharmacological profiles. The stability of the dihydrochloride salt form under various conditions is also an important area of research.
As an analogue of fentanyl, 1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride likely exerts its effects through interaction with opioid receptors in the central nervous system. The primary mechanism involves:
Studies on related compounds indicate that such interactions can lead to significant analgesic effects, but also carry risks of addiction and respiratory depression .
Relevant data indicates that proper storage conditions (room temperature) are essential for maintaining integrity .
1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride finds applications primarily in:
This compound's relevance extends into studies surrounding opioid-related substances, contributing valuable data toward understanding pain management therapies .
The development of synthetic opioids represents a deliberate shift from plant-derived alkaloids like morphine toward rationally designed scaffolds with improved pharmacokinetic and pharmacodynamic properties. Morphine’s fused pentacyclic structure posed challenges for synthetic modification, driving interest in simplified heterocyclic cores. Piperidine emerged as a critical pharmacophore due to its conformational adaptability and capacity to mimic the tyrosine-protonated amine moiety essential for opioid receptor engagement. Early synthetic efforts focused on meperidine (pethidine), a phenylpiperidine analgesic with 10% of morphine’s potency, which revealed the feasibility of separating morphine’s complex ring system from analgesic efficacy [8].
The transformative breakthrough came with Janssen’s systematic exploration of 4-anilidopiperidines in the 1960s. By tethering an anilide group to the piperidine 4-position, researchers created a topologically linear scaffold enabling three-point receptor contact: (1) the protonated piperidine nitrogen forms an ionic bond with Asp147 in the μ-opioid receptor (μOR); (2) the carbonyl oxygen hydrogen-bonds with receptor backbone residues; and (3) the aromatic rings occupy distinct hydrophobic subpockets [6] [8]. Fentanyl—the prototype 4-anilidopiperidine—demonstrated 80-100× greater potency than morphine due to enhanced lipophilicity and receptor-fit adaptability. This scaffold’s modularity allowed methodical optimization of each region: the N-phenethyl group, C4 anilide substituents, and piperidine nitrogen modifications. Crucially, the 4-anilidopiperidine architecture proved tolerant to diverse substitutions without losing receptor affinity, enabling generation of ultra-short-acting (remifentanil) and highly potent (sufentanil, carfentanil) clinical therapeutics [8].
Table 1: Milestones in Piperidine-Based Analgesic Development
Era | Prototype Compound | Structural Innovation | Clinical Impact |
---|---|---|---|
Pre-1960 | Morphine | Pentacyclic opioid alkaloid | Gold standard for severe pain |
1960s | Meperidine | 4-Phenylpiperidine simplification | First synthetic opioid; inferior potency |
1960s | Fentanyl | 4-Anilidopiperidine scaffold | 100× morphine potency; adaptable chemistry |
1980s | Sufentanil | Thienyl ring + methoxymethyl | 500-1000× morphine; cardiovascular stability |
1990s | Remifentanil | Esterase-labile methyl ester | Ultra-short action; titratable anesthesia |
Paul Janssen’s methodical structure-activity relationship (SAR) studies established the foundational design principles for 4-anilidopiperidine opioids. His approach involved strategic molecular dissection of meperidine’s structure, leading to the hypothesis that separating the phenyl and piperidine carbonyl groups into discrete domains could enhance receptor interactions. Initial synthesis targeted N-(piperidin-4-yl)anilides, where the anilide nitrogen served as a pivotal attachment point for aromatic systems [8]. Key innovations included:
The chemical synthesis strategy exemplified by Janssen relied on versatile intermediates like 4-piperidone. A representative route involved:
Table 2: Key Scaffold Features in Janssen’s 4-Anilidopiperidine Innovations
Scaffold Region | Functional Role | Janssen’s Key Modifications | Impact on μOR Affinity |
---|---|---|---|
Piperidine N-substituent | Cationic center formation | Phenethyl > benzyl > methyl | Phenethyl enhanced hydrophobic contact & logP |
C4 Anilide carbonyl | H-bond acceptor | Ketone > ester > amide | Ketone optimized H-bond strength |
Anilide aryl group | Hydrophobic pocket occupancy | Electron-rich substituents (e.g., -OMe) | Increased binding ΔG by 1-2 kcal/mol |
Piperidine C3 position | Conformational control | Methyl, methoxy, or unsubstituted | Modulated on/off kinetics |
The target compound—1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride—occupies a distinct chemical space within piperidine-based opioid ligands. Unlike classical 4-anilidopiperidines featuring an amide linker, this molecule contains a secondary amine connecting the piperidine to the phenethyl-derived moiety. This structural variation has profound implications:
Structurally, this compound bridges simpler N-phenylpiperidin-4-amines (e.g., CAS 22961-45-1 [2]) and N-methyl-N-phenylpiperidin-4-amines (e.g., CAS 904677-46-9 [3]). Its 1-methylpiperidine group enhances steric bulk near the cationic center, potentially altering receptor association-dissociation kinetics compared to unmethylated analogs like 4-(phenylamino)piperidine dihydrochloride (CAS 99918-43-1 [7]).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: